N'-[(2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetyl)oxy]thiophene-2-carboximidamide
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Overview
Description
N’-({2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETYL}OXY)THIOPHENE-2-CARBOXIMIDAMIDE is a complex organic compound that features a combination of indole, thiophene, and chlorobenzoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-({2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETYL}OXY)THIOPHENE-2-CARBOXIMIDAMIDE typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized by reacting 4-chlorobenzoyl chloride with 5-methoxy-2-methylindole in the presence of a base such as triethylamine.
Acetylation: The resulting indole derivative is then acetylated using acetic anhydride to introduce the acetyl group.
Thiophene Coupling: The acetylated indole derivative is coupled with thiophene-2-carboximidamide under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-({2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETYL}OXY)THIOPHENE-2-CARBOXIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-({2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETYL}OXY)THIOPHENE-2-CARBOXIMIDAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N’-({2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETYL}OXY)THIOPHENE-2-CARBOXIMIDAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[(1S)-1-(hydroxymethyl)propyl]acetamide
- 4-chlorobenzoyl chloride
- 5-methoxy-2-methylindole
Uniqueness
N’-({2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETYL}OXY)THIOPHENE-2-CARBOXIMIDAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H20ClN3O4S |
---|---|
Molecular Weight |
482.0 g/mol |
IUPAC Name |
[(Z)-[amino(thiophen-2-yl)methylidene]amino] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
InChI |
InChI=1S/C24H20ClN3O4S/c1-14-18(13-22(29)32-27-23(26)21-4-3-11-33-21)19-12-17(31-2)9-10-20(19)28(14)24(30)15-5-7-16(25)8-6-15/h3-12H,13H2,1-2H3,(H2,26,27) |
InChI Key |
XDWHALSKTNQHGU-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O/N=C(/C4=CC=CS4)\N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)ON=C(C4=CC=CS4)N |
Origin of Product |
United States |
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